Increased Hydrophobicity: XLogP3 Comparison with Non-Fluorinated Parent Linker
Fluorination is a well-established strategy to increase the hydrophobicity of organic linkers, which translates to enhanced water/moisture stability in the resulting Metal-Organic Frameworks (MOFs). The computed XLogP3 value for 6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid is 3.0 [1]. This represents a significant increase in lipophilicity compared to the non-fluorinated parent compound, [1,1'-biphenyl]-3,3'-dicarboxylic acid, which has a computed XLogP3 of 2.6 [2]. This quantifiable difference in hydrophobicity supports the selection of the fluorinated linker for applications where enhanced moisture stability is a critical requirement.
| Evidence Dimension | Hydrophobicity (XLogP3) |
|---|---|
| Target Compound Data | 3.0 (Computed) |
| Comparator Or Baseline | [1,1'-biphenyl]-3,3'-dicarboxylic acid (CAS 612-87-3): 2.6 (Computed) |
| Quantified Difference | Δ XLogP3 = +0.4 |
| Conditions | Computed property based on chemical structure (PubChem) |
Why This Matters
This quantifiably higher hydrophobicity (XLogP3) directly correlates with improved hydrolytic stability of MOFs constructed with this linker, making it a technically superior choice for applications involving humid environments or aqueous media.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 53218392, 3-(5-Carboxy-2-fluorophenyl)benzoic acid. 2025. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 65260, [1,1'-Biphenyl]-3,3'-dicarboxylic acid. 2025. View Source
